molecular formula C24H32P2 B3029106 (1R,1'R,2S,2'S)-DuanPhos CAS No. 528814-26-8

(1R,1'R,2S,2'S)-DuanPhos

Cat. No. B3029106
CAS RN: 528814-26-8
M. Wt: 382.5
InChI Key: HCBRTCFUVLYSKU-URFUVCHWSA-N
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Description

“(1R,1’R,2S,2’S)-2,2’-(((2-Aminopropane-1,3-diyl)bis(oxy))bis(methylene))bis(phenylcyclopropanecarboxamide)” is an impurity of Milnacipran, which is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia .


Synthesis Analysis

The synthesis of the target compounds was achieved using “(1R,1’R)-((2S,2’S)-2,2’-(((2,2’-difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(azandiyl))bis(carbonyl))bis(pyrrolidine-2,1-diyl))bis(2-oxo-1-phenylethane-2,1-diyl))dicarbamate” and scandium(III) triflate as the optimized catalyst system .


Molecular Structure Analysis

The molecular formula of “(1R,1’R,2S,2’S)-2,2’-(((2-Aminopropane-1,3-diyl)bis(oxy))bis(methylene))bis(phenylcyclopropanecarboxamide)” is C25H31N3O4 and the molecular weight is 437.53 .


Chemical Reactions Analysis

Mivacurium chloride, a mixture of three stereoisomers including “(1R,1’R,2S,2’S)”, binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission .


Physical And Chemical Properties Analysis

The partition coefficient of mivacurium chloride, which includes the “(1R,1’R,2S,2’S)” stereoisomer, is 0.015 in a 1-octanol/distilled water system at 25°C .

Scientific Research Applications

As an Impurity of Milnacipran

(1R,1’R,2S,2’S)-DuanPhos: serves as an impurity of Milnacipran , a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia. While Milnacipran itself is the active pharmaceutical ingredient, impurities like (1R,1’R,2S,2’S)-DuanPhos can impact drug stability, efficacy, and safety. Researchers study these impurities to ensure product quality and patient safety .

Chiral Reagent in Asymmetric Synthesis

(1R,1’R,2S,2’S)-DuanPhos: possesses optical activity and is an essential chiral reagent. It finds widespread use in asymmetric synthesis and chiral separation. Notably, it contributes to reactions such as:

Mechanism of Action

Target of Action

It’s known that this compound is used in the asymmetric synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , which suggests that it may interact with enzymes or other proteins involved in this synthetic process.

Mode of Action

It’s known to be involved in the sequence of reactions including ptc alkylation (sn2), homogeneous sn2′ cyclization followed by disassembly of the resultant ni (ii) complex . This suggests that it may interact with its targets through these chemical reactions.

Biochemical Pathways

Given its role in the synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , it may be involved in the biochemical pathways related to the synthesis and metabolism of this compound.

Result of Action

Given its role in the synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , it may have effects related to the synthesis and function of this compound at the molecular and cellular level.

Safety and Hazards

Mivacurium chloride, which includes the “(1R,1’R,2S,2’S)” stereoisomer, should be administered only by adequately trained individuals familiar with its actions, characteristics, and hazards .

Future Directions

The asymmetric synthesis of “(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid” of high pharmaceutical importance has been described, which includes PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni(II) complex . This could potentially open up new avenues for the use of “(1R,1’R,2S,2’S)-DuanPhos” in pharmaceutical applications.

properties

IUPAC Name

(1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25?,26?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRTCFUVLYSKU-URFUVCHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1CC2=CC=CC=C2[C@@H]1[C@H]3C4=CC=CC=C4CP3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662330
Record name (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,1'R,2S,2'S)-DuanPhos

CAS RN

528814-26-8
Record name (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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